molecular formula C19H14F3N3O3 B1681201 T56-LIMKi

T56-LIMKi

货号: B1681201
分子量: 389.3 g/mol
InChI 键: XVOKFRPKSAWELK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

T56-LIMKi 是一种 LIM 激酶 2 (LIMK2) 的选择性抑制剂,LIMK2 在调节肌动蛋白细胞骨架中起着至关重要的作用,通过磷酸化和失活 cofilin(肌动蛋白解聚因子家族成员)来实现。 该化合物在抑制多种癌细胞系的生长方面显示出潜力,包括胰腺癌、胶质母细胞瘤和神经纤维瘤病 1 型相关的恶性周围神经鞘肿瘤细胞 .

准备方法

合成路线和反应条件: T56-LIMKi 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。关键步骤包括:

  • 异噁唑环的形成。
  • 三氟甲基的引入。
  • 偶联反应以连接苯基和异噁唑部分。

工业生产方法: this compound 的工业生产需要优化反应条件以确保高产率和纯度。这涉及:

化学反应分析

反应类型: T56-LIMKi 经历各种化学反应,包括:

    氧化: 官能团转化为更氧化态。

    还原: 特定官能团的还原。

    取代: 用其他官能团取代官能团。

常见试剂和条件:

    氧化: 使用氧化剂,如高锰酸钾或过氧化氢。

    还原: 使用还原剂,如硼氢化钠或氢化铝锂。

    取代: 在受控条件下使用亲核试剂或亲电试剂。

主要产物: 这些反应形成的主要产物取决于所涉及的具体官能团和使用的反应条件 .

科学研究应用

In Vitro Studies

In vitro experiments have demonstrated that T56-LIMKi effectively inhibits the growth of various cancer cell lines:

  • Panc-1 (Pancreatic Cancer) : IC50 = 35.2 ± 5 μM
  • U87 (Glioma) : IC50 = 7.4 ± 7 μM
  • ST88-14 (Schwannoma) : IC50 = 18.3 ± 5 μM
  • A549 (Lung Cancer) : IC50 = 90 ± 14 μM

These findings indicate that this compound exhibits varying potency across different cancer types, with the most significant effects observed in pancreatic cancer cells .

In Vivo Studies

This compound has been tested in mouse xenograft models to evaluate its therapeutic potential:

  • In a study involving Panc-1 xenografts, treatment with this compound resulted in a significant reduction of tumor size and levels of phosphorylated cofilin . The compound's efficacy was confirmed through histological analysis, which showed decreased tumor growth rates compared to control groups.
Cancer Type Model Effect
Pancreatic CancerPanc-1 XenograftReduced tumor size
GliomaU87 XenograftInhibited growth
SchwannomaST88-14 XenograftDecreased cell proliferation

Stroke Models

Recent studies have explored the neuroprotective effects of this compound in stroke models. In a photothrombotic stroke model, this compound significantly reduced infarct volume and improved neuronal survival days after the event. The compound increased the percentage of normochromic neurons while decreasing the fraction of altered cortical cells .

Mechanism of Neuroprotection

The neuroprotective properties are thought to stem from this compound's ability to modulate LIMK2 activity, which plays a critical role in neuronal survival and recovery post-stroke. This suggests that this compound may serve as a promising therapeutic agent for stroke management .

Summary of Findings

This compound has shown considerable potential in both cancer therapy and neuroprotection:

  • Cancer Applications : Effective against multiple cancer cell lines with varying IC50 values; demonstrated significant tumor reduction in xenograft models.
  • Neuroprotective Applications : Reduced infarct size and improved neuronal outcomes in stroke models.

作用机制

T56-LIMKi 通过选择性抑制 LIM 激酶 2 发挥作用,导致磷酸化 cofilin 水平降低。这种抑制会破坏肌动蛋白丝动力学,导致肿瘤细胞迁移、生长和集落形成的抑制。 所涉及的分子靶点和途径包括 Rho 相关卷曲螺旋蛋白激酶 (ROCK)/LIM 激酶/cofilin 信号通路 .

类似化合物:

  • TH-257
  • LIJTF500025
  • LIMKi3

比较: this compound 对 LIM 激酶 2 具有很高的特异性,对 LIM 激酶 1 的交叉反应很小或没有。这种特异性使其成为研究 LIM 激酶 2 在各种细胞过程中不同作用的宝贵工具。 与其他抑制剂(如 TH-257、LIJTF500025 和 LIMKi3)相比,this compound 在减少肿瘤大小和降低磷酸化 cofilin 水平方面已在临床前模型中显示出令人鼓舞的结果 .

相似化合物的比较

  • TH-257
  • LIJTF500025
  • LIMKi3

Comparison: T56-LIMKi is unique in its high specificity for LIM kinase 2, with little or no cross-reactivity with LIM kinase 1. This specificity makes it a valuable tool for studying the distinct roles of LIM kinase 2 in various cellular processes. Compared to other inhibitors like TH-257, LIJTF500025, and LIMKi3, this compound has shown promising results in reducing tumor size and phosphorylated cofilin levels in preclinical models .

生物活性

T56-LIMKi is a selective inhibitor of LIM kinase 2 (LIMK2), a critical player in various cellular processes, particularly in cancer biology. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on cancer cell lines, and findings from in vivo studies.

LIM kinases, including LIMK1 and LIMK2, are serine/threonine kinases that regulate the phosphorylation of cofilin, a protein that plays a crucial role in actin dynamics. By phosphorylating cofilin, LIMKs inhibit its ability to sever actin filaments, thereby promoting cytoskeletal stability and cell migration. This compound specifically inhibits LIMK2, leading to decreased levels of phosphorylated cofilin (p-cofilin), which disrupts actin dynamics and inhibits tumor cell proliferation and migration .

In Vitro Efficacy

This compound has demonstrated significant efficacy across various cancer cell lines:

Cell Line IC50 (µM) Effect
Panc-135.2 ± 5Inhibition of growth and migration
U877.4 ± 7Inhibition of growth
ST88-1418.3 ± 5Inhibition of growth
A54990 ± 14High resistance to inhibition

The compound effectively reduces p-cofilin levels across these cell lines, impairing their ability to grow and form colonies in soft agar assays .

In Vivo Studies

In vivo studies using nude mouse models have provided compelling evidence of this compound's anti-tumor activity. When administered orally at a dosage of 60 mg/kg, this compound significantly reduced tumor volume in Panc-1 xenograft models compared to control groups . The treatment led to:

  • A reduction in tumor size.
  • Decreased levels of p-cofilin within the tumors.
  • Enhanced overall survival rates in treated mice.

These findings suggest that this compound not only inhibits tumor growth but may also have potential as a therapeutic agent for pancreatic cancer .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Pancreatic Cancer : A study demonstrated that this compound effectively blocked Panc-1 tumor growth in a mouse xenograft model, showing its potential as a therapeutic candidate for pancreatic cancer treatment .
  • Glioma and Schwannoma : The inhibitor also exhibited growth-inhibitory effects on glioma and schwannoma cell lines, indicating its broad applicability across different cancer types .
  • Mechanistic Insights : Research has shown that the inhibition of LIMK2 leads to reduced cell motility and invasion capabilities in triple-negative breast cancer cells, highlighting the role of LIMK2 in metastatic progression .

属性

IUPAC Name

3-methyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-11-8-16(28-25-11)18(27)24-14-6-2-4-12(9-14)17(26)23-15-7-3-5-13(10-15)19(20,21)22/h2-10H,1H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOKFRPKSAWELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T56-LIMKi
Reactant of Route 2
Reactant of Route 2
T56-LIMKi
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
T56-LIMKi
Reactant of Route 4
Reactant of Route 4
T56-LIMKi
Reactant of Route 5
Reactant of Route 5
T56-LIMKi
Reactant of Route 6
Reactant of Route 6
T56-LIMKi

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。